(3-Fluorophenyl)methanesulfinic acid
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Overview
Description
(3-Fluorophenyl)methanesulfinic acid: is an organic compound with the molecular formula C7H7FO2S It is a sulfinic acid derivative where a fluorine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)methanesulfinic acid typically involves the introduction of a sulfinic acid group to a fluorinated aromatic compound. One common method includes the reaction of (3-Fluorophenyl)methanesulfonyl chloride with a reducing agent such as sodium borohydride under controlled conditions to yield the desired sulfinic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure high purity and yield, such as recrystallization and distillation. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Fluorophenyl)methanesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (3-Fluorophenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles like amines or alcohols, and appropriate solvents like dichloromethane.
Major Products Formed:
Oxidation: (3-Fluorophenyl)methanesulfonic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Fluorophenyl)methanesulfinic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its fluorinated aromatic structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methanesulfinic acid involves its interaction with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The fluorine atom in the phenyl ring can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
- (3-Chlorophenyl)methanesulfinic acid
- (3-Bromophenyl)methanesulfinic acid
- (3-Methylphenyl)methanesulfinic acid
Comparison: (3-Fluorophenyl)methanesulfinic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
(3-fluorophenyl)methanesulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c8-7-3-1-2-6(4-7)5-11(9)10/h1-4H,5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIEIJBAIYGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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